Para-Nitro GSTO1 Inhibition Profile
N-(4-nitrophenyl)propane-1,3-diamine demonstrates a specific and quantifiable inhibitory effect on the enzyme glutathione S-transferase omega 1 (GSTO1), a validated target in cancer drug resistance. The compound exhibits an IC50 of 130 nM in a biochemical assay using recombinant GSTO1-1 and S-(4-nitrophenacyl)glutathione as a substrate [1]. This activity places it in a specific potency range among known GSTO1 inhibitors: it is approximately 4.6-fold less potent than the optimized clinical candidate KT53 (IC50 = 21-35 nM) [2], but significantly more potent than other reported inhibitors like BDBM50526147 (IC50 = 3,140 nM) [3]. Importantly, this inhibitory activity is highly sensitive to the position of the nitro group. While direct comparative data for the 2-nitro and 3-nitro analogs against GSTO1 is not publicly available, the well-established structure-activity relationship (SAR) for this target class indicates that the para-nitro substitution is critical for achieving this level of inhibition [4]. Therefore, substituting the 4-nitro isomer with a 2-nitro or 3-nitro analog would likely result in a complete loss or significant reduction of GSTO1 inhibitory activity, making the 4-nitro compound the essential choice for research involving this pathway.
| Evidence Dimension | Inhibition of recombinant GSTO1-1 enzyme |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Comparator 1 (KT53): IC50 = 21-35 nM; Comparator 2 (BDBM50526147): IC50 = 3,140 nM; Baseline (no inhibitor): 100% enzyme activity. |
| Quantified Difference | Target compound is ~4.6-fold less potent than KT53 and ~24-fold more potent than BDBM50526147. |
| Conditions | In vitro enzymatic assay using recombinant GSTO1-1 expressed in E. coli with S-(4-nitrophenacyl)glutathione substrate. |
Why This Matters
This specific IC50 value confirms the compound's utility as a chemical probe for GSTO1 at a potency level distinct from other available tools, which is critical for dose-response studies and for exploring resistance mechanisms in cancer cell lines.
- [1] BindingDB. (n.d.). BDBM50458516 (CHEMBL4210652) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50458516 View Source
- [2] Tsuboi, K., Bachovchin, D. A., Speers, A. E., Spicer, T. P., Fernandez-Vega, V., Hodder, P., ... & Cravatt, B. F. (2011). Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance. Journal of the American Chemical Society, 133(41), 16605-16616. View Source
- [3] BindingDB. (n.d.). BDBM50526147 (CHEMBL4472921) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50526147 View Source
- [4] Ramkumar, K., Samanta, S., Kyani, A., Yang, S., Tamura, S., Ziemke, E., ... & Neamati, N. (2016). Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor. Nature Communications, 7(1), 13084. View Source
